

# Vidofludimus: A Targeted DHODH Inhibitor with Selective Nuclear Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1684499     | Get Quote |

A detailed guide for researchers on the cross-reactivity profile of **Vidofludimus**, highlighting its dual mechanism of action as a selective DHODH inhibitor and an activator of specific nuclear receptors. This report synthesizes preclinical data to offer a comparative analysis of its off-target binding profile.

**Vidofludimus** (IMU-838) is an investigational small molecule drug primarily developed as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This targeted mechanism is central to its anti-inflammatory and anti-viral effects, as it selectively affects highly metabolically active immune cells.[2][4] Unlike first-generation DHODH inhibitors such as teriflunomide, **Vidofludimus** is noted for its high selectivity and lack of off-target effects on kinases, which is believed to contribute to its favorable safety and tolerability profile observed in clinical trials.[1][5][6][7]

Recent preclinical investigations have unveiled a second, distinct mechanism of action for **Vidofludimus**, revealing its ability to selectively interact with and activate specific members of the nuclear receptor superfamily. This guide provides a comprehensive comparison of **Vidofludimus**'s activity across various nuclear receptors, supported by experimental data and detailed methodologies.

## **Comparative Analysis of Nuclear Receptor Activity**

Preclinical screening has demonstrated that **Vidofludimus** possesses a highly selective profile for nuclear receptors. Its activity is not a broad off-target effect but is specific to the Nuclear



Receptor Related 1 (Nurr1) and the Farnesoid X Receptor (FXR).[8][9][10] Notably, **Vidofludimus** showed no significant interaction with a wide panel of other nuclear receptors.[8]

The quantitative data on **Vidofludimus**'s interaction with nuclear receptors is summarized in the table below.

| Nuclear<br>Receptor<br>Target | Assay Type              | Result                 | Activity (EC50) | Reference   |
|-------------------------------|-------------------------|------------------------|-----------------|-------------|
| Nurr1 (NR4A2)                 | Reporter Gene<br>Assays | Potent Activator       | Not specified   | [9][10][11] |
| FXR                           | AlphaScreen<br>Assay    | Selective<br>Activator | ~450 nM         | [8]         |
| PPARα, PPARδ,<br>PPARγ        | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| RARα, RARβ                    | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| RXRα                          | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| LXRα                          | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| AR                            | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| ER                            | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| PXR                           | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| CAR                           | AlphaScreen<br>Assay    | No significant impact  | -               | [8]         |
| Nur77, NOR-1                  | Not specified           | Selective over these   | -               | [10]        |



## **Key Findings**

- Dual Mechanism of Action: Vidofludimus is not only a DHODH inhibitor but also a potent, first-in-class activator of the neuroprotective transcription factor Nurr1.[4][9][10][12][13] This dual activity is believed to contribute to its combined anti-inflammatory and direct neuroprotective properties, particularly relevant for its development in treating multiple sclerosis.[4][12]
- High Selectivity: The activity of Vidofludimus is highly selective. It preferentially activates
   Nurr1 over the closely related receptors Nur77 and NOR-1.[10]
- FXR Modulation: Independent studies have identified Vidofludimus as a selective modulator
  of FXR, with a potent EC50 of approximately 450 nM.[8] This interaction was shown to
  produce therapeutic effects in a preclinical model of colitis in an FXR-dependent manner.[8]
   [14]
- No Broad Cross-Reactivity: A screening panel demonstrated no significant agonistic activity against a range of other key nuclear receptors, including PPARs, RARs, RXR, LXR, and steroid hormone receptors (AR, ER), underscoring its specific off-target profile.[8]

## **Experimental Protocols**

The findings on **Vidofludimus**'s nuclear receptor cross-reactivity are based on established biochemical and cell-based assays.

## **Nuclear Receptor Selectivity Screening (AlphaScreen)**

The selectivity of **Vidofludimus** against a panel of nuclear receptors (FXR, PPARs, RARs, etc.) was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

- Principle: This assay measures the ability of a compound to modulate the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide.
- Reagents: Glutathione S-transferase (GST)-tagged nuclear receptor LBD, biotinylated coactivator peptide (containing the LXXLL motif), Glutathione-donor beads, and Streptavidinacceptor beads.



#### Procedure:

- The GST-tagged LBD is incubated with Vidofludimus at various concentrations.
- The biotinylated coactivator peptide is added to the mixture.
- Glutathione-donor and Streptavidin-acceptor beads are added. In the presence of an agonist, the LBD undergoes a conformational change, recruiting the coactivator peptide.
   This brings the donor and acceptor beads into close proximity.
- Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
- The strength of the signal is proportional to the extent of receptor-coactivator interaction.

  Data is used to calculate an EC50 value for agonists.

## **Nurr1 Functional Activity (Reporter Gene Assay)**

The functional activation of Nurr1 by **Vidofludimus** was confirmed using cell-based hybrid reporter gene assays.

- Principle: This assay measures the ability of a compound to activate a transcription factor (Nurr1), which then drives the expression of a reporter gene (e.g., luciferase).
- Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfectability and low endogenous nuclear receptor expression.

#### Procedure:

- HEK293T cells are transiently transfected with two plasmids:
  - 1. An expression vector for a fusion protein, typically the Gal4 DNA-binding domain fused to the Nurr1 LBD.
  - 2. A reporter plasmid containing a promoter with Gal4 upstream activating sequences (UAS) that drives the expression of the luciferase gene.
- Transfected cells are then treated with Vidofludimus at various concentrations.



- If Vidofludimus activates the Nurr1 LBD, the fusion protein binds to the UAS and initiates transcription of the luciferase gene.
- Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is a quantitative measure of Nurr1 activation.

## **Visualized Workflows and Pathways**

The following diagrams illustrate the experimental workflow for assessing nuclear receptor cross-reactivity and the signaling pathway of Nurr1, a key nuclear receptor target of **Vidofludimus**.





Click to download full resolution via product page

Workflow for Nuclear Receptor Cross-Reactivity Screening.





Click to download full resolution via product page

Simplified Signaling Pathway of Nurr1 Activation by Vidofludimus.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vidofludimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 5. neurologylive.com [neurologylive.com]
- 6. imux.com [imux.com]
- 7. neurology.org [neurology.org]
- 8. Repositioning an Immunomodulatory Drug Vidofludimus as a Farnesoid X Receptor Modulator With Therapeutic Effects on NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imux.com [imux.com]
- 10. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 11. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Immunic, Inc. today announced that data from its phase 2 EMPhASIS trial [imux.com]
- 14. Repositioning an Immunomodulatory Drug Vidofludimus as a Farnesoid X Receptor Modulator With Therapeutic Effects on NAFLD PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vidofludimus: A Targeted DHODH Inhibitor with Selective Nuclear Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#cross-reactivity-of-vidofludimus-with-other-nuclear-receptors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com